![molecular formula C25H23FN4O3 B15283935 6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B15283935.png)
6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
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Overview
Description
6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a complex organic compound that features a combination of fluorophenyl, piperazinyl, and benzoxazepin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves multiple steps. One common method includes the following steps:
Formation of the Piperazinyl Intermediate: The reaction begins with the preparation of 4-(4-fluorophenyl)-1-piperazine, which is synthesized by reacting 4-fluoroaniline with piperazine under controlled conditions.
Coupling Reaction: The piperazinyl intermediate is then coupled with a suitable aldehyde or ketone to form the oxoethyl derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its effects on different biological pathways and receptors.
Chemical Biology: The compound serves as a tool in chemical biology to study protein-ligand interactions and cellular processes.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)pyridine
- 5-(4-fluorophenyl)pyridine-3-carboxylic acid
- 2-(4-fluorophenyl)-6-iodoH-imidazo[1,2-a]pyridine
Uniqueness
6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H23FN4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-9-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C25H23FN4O3/c1-17-4-9-21-22(15-17)33-24-20(3-2-10-27-24)25(32)30(21)16-23(31)29-13-11-28(12-14-29)19-7-5-18(26)6-8-19/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
WCQHQNPZNBZAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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